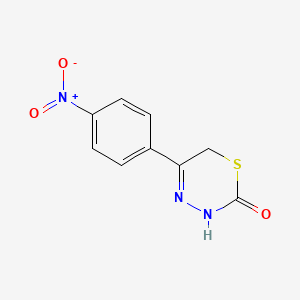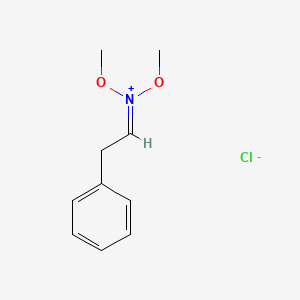
N,N-Dimethoxy-2-phenylethan-1-iminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethoxy-2-phenylethan-1-iminium chloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an iminium ion, which is a positively charged nitrogen atom double-bonded to a carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethoxy-2-phenylethan-1-iminium chloride typically involves the reaction of 2-phenylethan-1-amine with formaldehyde and hydrochloric acid. The reaction proceeds through the formation of an intermediate imine, which is then methylated to form the final iminium chloride product. The reaction conditions generally include:
Reagents: 2-phenylethan-1-amine, formaldehyde, hydrochloric acid, and methanol.
Conditions: The reaction is carried out at room temperature with stirring, and the product is isolated by precipitation with an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethoxy-2-phenylethan-1-iminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iminium ion back to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the iminium carbon, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like cyanide, thiols, and amines can react with the iminium ion under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted phenylethylamines, oxides, and various derivatives depending on the nucleophile used in substitution reactions.
Applications De Recherche Scientifique
N,N-Dimethoxy-2-phenylethan-1-iminium chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Dimethoxy-2-phenylethan-1-iminium chloride involves its reactivity as an electrophile. The iminium ion can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethoxy-2-phenylethane: This compound is structurally similar but lacks the iminium ion, making it less reactive in certain types of reactions.
Phenylacetaldehyde dimethyl acetal: Another related compound with different reactivity due to the absence of the iminium ion.
Uniqueness
N,N-Dimethoxy-2-phenylethan-1-iminium chloride is unique due to the presence of the iminium ion, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
85153-58-8 |
|---|---|
Formule moléculaire |
C10H14ClNO2 |
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
dimethoxy(2-phenylethylidene)azanium;chloride |
InChI |
InChI=1S/C10H14NO2.ClH/c1-12-11(13-2)9-8-10-6-4-3-5-7-10;/h3-7,9H,8H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
XAIVYTPJZMEULF-UHFFFAOYSA-M |
SMILES isomérique |
CO/[N+](=C\CC1=CC=CC=C1)/OC.[Cl-] |
SMILES canonique |
CO[N+](=CCC1=CC=CC=C1)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


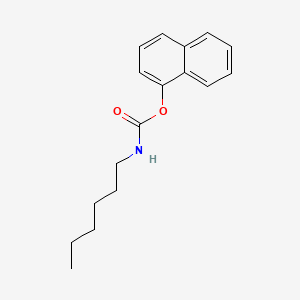

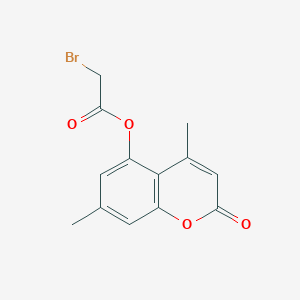
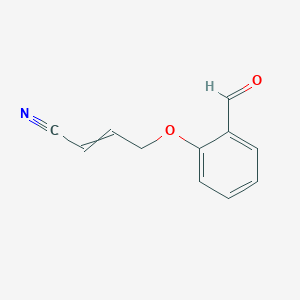
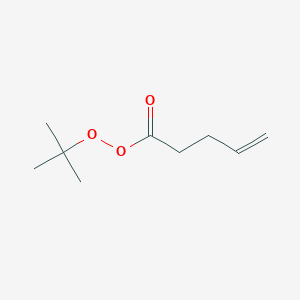
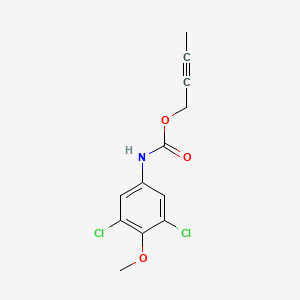
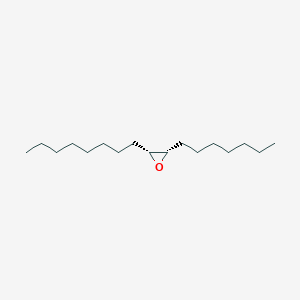

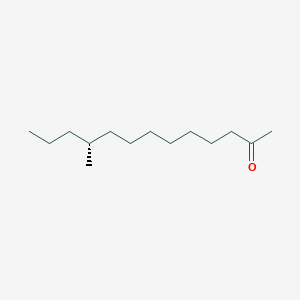


![6-[Amino(diethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14412074.png)

